4-Chloro-2-nitrobenzylamine hydrochloride

Description

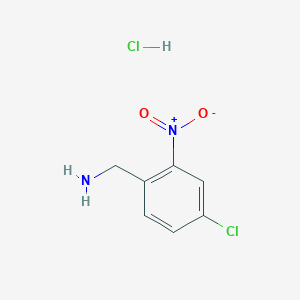

4-Chloro-2-nitrobenzylamine hydrochloride (CAS: 67567-37-7) is a benzylamine derivative with a nitro (-NO₂) group at the ortho position and a chlorine atom at the para position on the benzene ring, coupled with a hydrochloride salt. While the molecular formula provided in (C₆H₁₂O) appears inconsistent with its structure, cross-referencing with analogous compounds (e.g., ) suggests a corrected formula closer to C₇H₆ClN₂O₂·HCl (molecular weight ≈ 222–225 g/mol). This compound is of interest in pharmaceutical and organic synthesis due to its electron-withdrawing substituents (Cl and NO₂), which influence reactivity and solubility .

Properties

IUPAC Name |

(4-chloro-2-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2.ClH/c8-6-2-1-5(4-9)7(3-6)10(11)12;/h1-3H,4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJCBOGDFBXAMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitrobenzylamine hydrochloride typically involves the nitration of 4-chlorotoluene to form 4-chloro-2-nitrotoluene, followed by the reduction of the nitro group to an amine group. The final step involves the conversion of the amine to its hydrochloride salt. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogen gas with a palladium catalyst for reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitrobenzylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of (4-Chloro-2-aminophenyl)methanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-nitrobenzylamine hydrochloride is utilized in several scientific research fields:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitrobenzylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved often include the binding of the compound to active sites of enzymes, leading to changes in their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The following compounds share structural similarities with 4-chloro-2-nitrobenzylamine hydrochloride:

4-Nitrobenzylamine Hydrochloride (CAS: 18600-42-5)

- Molecular Formula : C₇H₉ClN₂O₂

- Molecular Weight : 188.61 g/mol

- Key Differences: The absence of a chlorine atom reduces lipophilicity compared to the target compound.

2-Ethoxy-4-nitrobenzylamine Hydrochloride

- Molecular Formula : C₉H₁₃ClN₂O₃

- Molecular Weight : 232.66 g/mol

- Substituents : Ethoxy (-OCH₂CH₃) at position 2 and nitro at position 4.

- Key Differences: The ethoxy group is electron-donating, which contrasts with the electron-withdrawing Cl and NO₂ in the target compound. This affects solubility (increased hydrophilicity) and reactivity in substitution reactions .

N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride (CAS: 139460-29-0)

- Molecular Formula: C₇H₈Cl₃NO

- Molecular Weight : 228.5 g/mol

- Substituents : Two chlorine atoms at positions 2 and 4, plus a hydroxylamine group.

- Key Differences : The additional chlorine enhances lipophilicity, while the hydroxylamine group introduces nucleophilic reactivity, making it distinct from the primary amine in the target compound .

4-Chloro-N-methyl-2-nitro-6-propoxybenzenamine

Data Table: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound | C₇H₆ClN₂O₂·HCl (est.) | ~223–225 | Cl (para), NO₂ (ortho), -NH₂·HCl | High reactivity due to electron-withdrawing groups |

| 4-Nitrobenzylamine hydrochloride | C₇H₉ClN₂O₂ | 188.61 | NO₂ (para), -NH₂·HCl | Lower lipophilicity; para-nitro orientation |

| 2-Ethoxy-4-nitrobenzylamine hydrochloride | C₉H₁₃ClN₂O₃ | 232.66 | -OCH₂CH₃ (ortho), NO₂ (para) | Enhanced hydrophilicity |

| N-(2,4-Dichlorobenzyl)hydroxylamine HCl | C₇H₈Cl₃NO | 228.5 | Cl (2,4), -NHOH·HCl | High lipophilicity; nucleophilic -NHOH |

Research Findings and Reactivity Comparisons

- Synthetic Applications: this compound’s nitro group can be reduced to an amine, enabling its use in synthesizing heterocyclic compounds. This contrasts with 4-nitrobenzylamine hydrochloride, where the para-nitro group is less sterically hindered for reductions . The chlorine atom in the target compound facilitates nucleophilic aromatic substitution (NAS) reactions, a feature shared with N-(2,4-dichlorobenzyl)hydroxylamine hydrochloride but absent in non-chlorinated analogs .

- Solubility and Stability: The hydrochloride salt improves water solubility, critical for pharmaceutical formulations. However, 2-ethoxy-4-nitrobenzylamine hydrochloride’s ethoxy group further enhances solubility in polar solvents compared to the target compound . Stability studies (e.g., in ) on related hydrochlorides (e.g., amitriptyline HCl) suggest that electron-withdrawing groups like NO₂ and Cl may enhance thermal stability due to reduced electron density .

Biological Activity

4-Chloro-2-nitrobenzylamine hydrochloride is an organic compound notable for its significant biological activity, particularly as an antiproliferative agent . This article delves into its synthesis, biological properties, interactions with various biological targets, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHClNO·HCl

- Molecular Weight : Approximately 186.6 g/mol

- Appearance : White to pale yellow solid

- Solubility : Soluble in water due to the presence of the hydrochloride salt

The compound features a benzene ring substituted with a chlorine atom at the para position and a nitro group at the meta position, along with an amine group. This specific substitution pattern enhances its biological activity compared to other similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for selective introduction of functional groups while preserving the integrity of the aromatic system. The general steps include:

- Nitration : Introduction of the nitro group.

- Chlorination : Selective chlorination at the para position.

- Amine Formation : Conversion to the amine form followed by hydrochloride salt formation.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. Studies indicate that it can inhibit cell growth and proliferation through mechanisms involving interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.

The compound interacts with specific enzymes involved in cell proliferation and apoptosis. This interaction suggests potential therapeutic roles in cancer treatment by modulating key signaling pathways that regulate cell growth and survival.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Nitrobenzylamine hydrochloride | Contains a nitro group but lacks chlorine | Antiproliferative properties |

| 4-Nitrobenzylamine hydrochloride | Similar structure but different substitution | Antimicrobial activity |

| 3-Chloro-2-nitroaniline | Contains chlorine at a different position | Potentially less effective than 4-chloro compound |

The unique substitution pattern of this compound contributes to its enhanced biological activity compared to these analogues.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- In Vitro Studies : Various in vitro studies have shown that this compound significantly reduces cell viability in cancerous cell lines, indicating its potential as a therapeutic agent .

- Molecular Modeling Studies : Molecular modeling has been employed to understand the binding interactions of this compound with target enzymes, revealing insights into its mechanism of action and potential for further optimization .

- Therapeutic Applications : The compound's ability to modulate key signaling pathways has led researchers to explore its use in combination therapies for enhanced anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.